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molecular formula C13H11NO B8376206 1-Methoxy-3-methyl-2-naphthonitrile

1-Methoxy-3-methyl-2-naphthonitrile

Cat. No. B8376206
M. Wt: 197.23 g/mol
InChI Key: FBZRAFOCUNESDT-UHFFFAOYSA-N
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Patent
US05804601

Procedure details

The suspension of 1-hydroxy-3-methyl-2-naphthonitrile (47.23 g), potassium carbonate (71.3 g), iodomethane (100 ml), and DMF (250 ml) was-stirred overnight at ambient temperature. The reaction mixture was poured into ice-water and extracted with ethyl acetate. The organic layer was washed with water, dried, and concentrated. The residue was recrystallized from water/methanol to give the titled compound (50 mg).
Quantity
47.23 g
Type
reactant
Reaction Step One
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1[C:13]#[N:14].[C:15](=O)([O-])[O-].[K+].[K+].IC>CN(C=O)C>[CH3:15][O:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[C:4]([CH3:12])[C:3]=1[C:13]#[N:14] |f:1.2.3|

Inputs

Step One
Name
Quantity
47.23 g
Type
reactant
Smiles
OC1=C(C(=CC2=CC=CC=C12)C)C#N
Name
Quantity
71.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
reactant
Smiles
IC
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was-stirred overnight at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from water/methanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=CC2=CC=CC=C12)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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